5-Isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted into pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of “5-Isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in Knoevenagel condensation reactions . The exact reactions that “this compound” can undergo would depend on its specific structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, 1-methyl-1H-pyrazole-5-carbaldehyde has a molecular weight of 110.11 g/mol .Scientific Research Applications
Chemistry of Heterocyclic Compounds
Synthetic Building Blocks
Pyrazole derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds. Their unique reactivity facilitates the synthesis of diverse classes of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, under mild conditions. This highlights the role of pyrazole derivatives in expanding the toolkit for organic synthesis and the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).
Hybrid Catalysts
The pyranopyrimidine core, a close relative of pyrazole structures, demonstrates the importance of hybrid catalysts in synthesizing complex molecules with potential medicinal and pharmaceutical applications. This review emphasizes the use of diversified hybrid catalysts, including organocatalysts and metal catalysts, in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing the versatility of pyrazole-related compounds in catalytic applications (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry
Biological Activities
Pyrazole derivatives are well-known for their potent biological activities. Methyl-substituted pyrazoles, for instance, have been identified as significant medicinal scaffolds exhibiting a wide spectrum of biological activities. This underscores the importance of pyrazole derivatives in medicinal chemistry, providing a foundation for the development of new therapeutic agents with enhanced efficacy and reduced microbial resistance (Sharma et al., 2021).
Antioxidant Properties
The synthesis and evaluation of isoxazolone derivatives, which share a common heterocyclic motif with pyrazoles, demonstrate significant biological and medicinal properties, including antioxidant activities. These findings highlight the potential of pyrazole derivatives in contributing to the development of new antioxidants and therapeutic agents (Laroum et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-5-propan-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-7(5-11)4-9-10(8)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXHHRSOQBBFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204732 | |
Record name | 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154927-03-4 | |
Record name | 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154927-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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